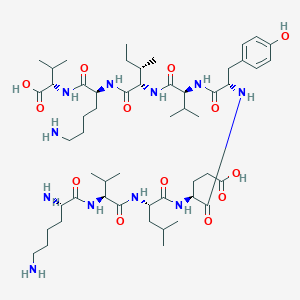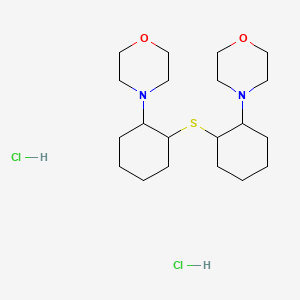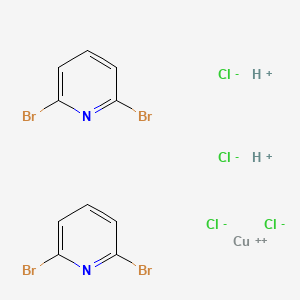
copper;2,6-dibromopyridine;hydron;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;2,6-dibromopyridine;hydron;tetrachloride is a complex compound that combines copper with 2,6-dibromopyridine and tetrachloride ions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of copper;2,6-dibromopyridine;hydron;tetrachloride typically involves the reaction of 2,6-dibromopyridine with copper salts in the presence of a suitable solvent. One common method is the copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and amines . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
化学反应分析
Types of Reactions: Copper;2,6-dibromopyridine;hydron;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,6-dibromopyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The copper center can participate in redox reactions, altering its oxidation state and facilitating electron transfer processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized forms of the copper complex or oxidized organic substrates.
科学研究应用
Copper;2,6-dibromopyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in C–N bond-forming reactions.
Biology and Medicine: Investigated for its potential antiproliferative effects on cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or catalytic properties.
作用机制
The mechanism of action of copper;2,6-dibromopyridine;hydron;tetrachloride involves its ability to facilitate electron transfer and catalyze chemical reactions. The copper center plays a crucial role in these processes, often cycling between different oxidation states to mediate redox reactions . The compound’s structure allows it to interact with various molecular targets, influencing reaction pathways and outcomes.
相似化合物的比较
Copper;2,2’6’,2’'-terpyridine;hydron;tetrachloride: Similar in structure but with different ligands, leading to distinct chemical properties and applications.
Copper;2,6-dichloropyridine;hydron;tetrachloride: Similar halogenated pyridine ligand but with chlorine instead of bromine, affecting reactivity and selectivity in reactions.
Uniqueness: Copper;2,6-dibromopyridine;hydron;tetrachloride is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific catalytic and synthetic applications where selectivity and control are crucial .
属性
CAS 编号 |
118963-02-3 |
|---|---|
分子式 |
C10H8Br4Cl4CuN2 |
分子量 |
681.2 g/mol |
IUPAC 名称 |
copper;2,6-dibromopyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Br2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
HAWJGKVOKQUXIQ-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].C1=CC(=NC(=C1)Br)Br.C1=CC(=NC(=C1)Br)Br.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


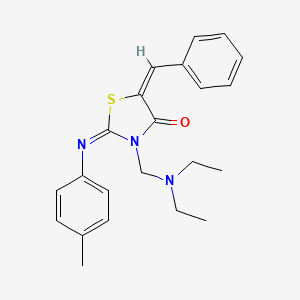
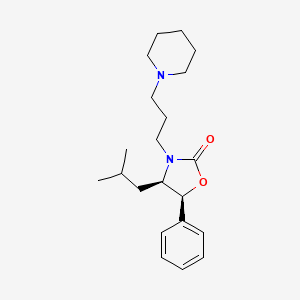
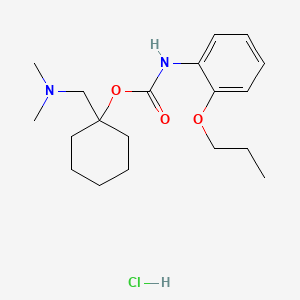
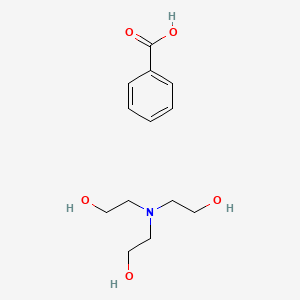
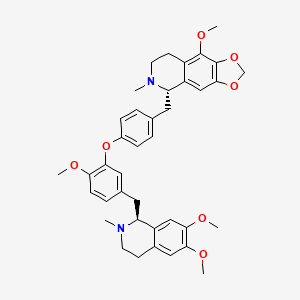
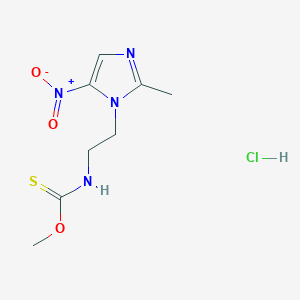
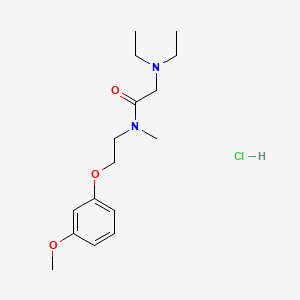


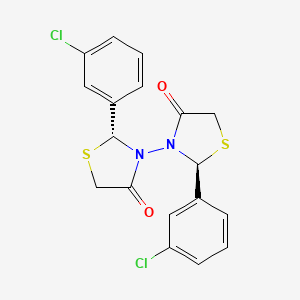

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
